Methanesulfonamide, N-(4-amino-2-phenoxyphenyl)- is a derivative of the non-steroidal anti-inflammatory drug (NSAID) Nimesulide []. While Nimesulide itself possesses analgesic, antipyretic, and anticancer properties, its low solubility limits its applications []. Methanesulfonamide, N-(4-amino-2-phenoxyphenyl)- serves as a key intermediate in the synthesis of various Nimesulide derivatives and conjugates, aiming to overcome the limitations of the parent drug and enhance its therapeutic potential [].
Methanesulfonamide, N-(4-amino-2-phenoxyphenyl)- can be synthesized through the reaction of 2-fluoro-5-nitroaniline with a specific sulfonic acid compound, followed by a multi-step process involving several chemical transformations []. This process includes reacting the intermediate compound with various reagents and ultimately nitrating the final intermediate to obtain Methanesulfonamide, N-(4-amino-2-phenoxyphenyl)- [].
Conjugation with Hyaluronic Acid: It can be conjugated to hyaluronic acid (HA) of different molecular weights (360 kDa and 43 kDa) via carbodiimide coupling []. This conjugation aims to improve the tumor-targeting ability and hydrophilicity of Nimesulide []. The degree of substitution of Methanesulfonamide, N-(4-amino-2-phenoxyphenyl)- in these conjugates is typically 1%, characterized by 1H nuclear magnetic resonance (NMR) and total correlation spectroscopy (TOCSY) [].
Reaction with 9,10-dihydroanthracene-9,10-endo-α,β-succinic anhydride: Methanesulfonamide, N-(4-amino-2-phenoxyphenyl)- reacts with 9,10-dihydroanthracene-9,10-endo-α,β-succinic anhydride in glacial acetic acid to produce N-(4-methylsulfonamido-3-phenoxyphenyl)-9,10-dihydro- 9,10-ethanoanthracene-11,12-dicarboximide in high yield []. This reaction highlights the potential for using Methanesulfonamide, N-(4-amino-2-phenoxyphenyl)- in the synthesis of more complex molecules.
While the provided abstracts do not elaborate on the specific mechanism of action of Methanesulfonamide, N-(4-amino-2-phenoxyphenyl)- itself, its conjugates, particularly with hyaluronic acid (HA), utilize the CD44-mediated endocytosis pathway []. CD44, a cell surface receptor often overexpressed in cancer cells, facilitates the internalization of HA and consequently the conjugated Methanesulfonamide, N-(4-amino-2-phenoxyphenyl)- []. This targeted delivery approach allows for intracellular drug release and potentially enhances the anticancer efficacy of Nimesulide [].
CAS No.: 507-60-8
CAS No.: 101312-07-6
CAS No.: 19519-55-2
CAS No.: 1228259-70-8
CAS No.: 169327-82-6